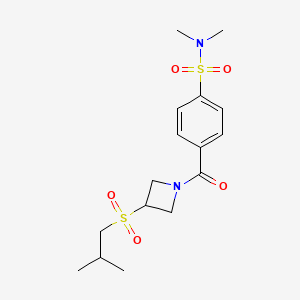

4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)13-5-7-14(8-6-13)25(22,23)17(3)4/h5-8,12,15H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOWMLGPHVVQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Molecular Formula : C₁₃H₁₈N₂O₄S₂

- Molecular Weight : 306.42 g/mol

- CAS Number : 325775-44-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides are known to inhibit the enzyme carbonic anhydrase , which plays a crucial role in maintaining acid-base balance in biological systems. By inhibiting this enzyme, the compound may exert effects on various physiological processes, including diuresis and blood pressure regulation.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains by inhibiting folic acid synthesis. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |

| Diuretic Effects | Influences renal function leading to increased urine output, possibly through carbonic anhydrase inhibition. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that sulfonamide derivatives, including the compound , showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

-

Anti-inflammatory Properties :

- In vitro studies have shown that the compound can suppress pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

-

Pharmacokinetics :

- Pharmacokinetic studies involving animal models indicated that the compound has favorable absorption characteristics with high bioavailability. Blood plasma levels peaked within 2 hours post-administration, followed by a gradual decline.

Research Data Table

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Observations:

- Azetidine vs.

- Sulfonyl Linkers : The isobutylsulfonyl group in the target compound may enhance solubility relative to the trifluoromethoxy group in 8bn, which contributes to lipophilicity .

- Therapeutic Potential: PRMT4 inhibitors (e.g., 18h) share the N,N-dimethylbenzenesulfonamide core but utilize indole substituents for enzyme binding, suggesting the target compound could be optimized for similar applications .

Pharmacological and Physicochemical Properties

- Lipophilicity : The isobutylsulfonyl group in the target compound may reduce logP relative to the trifluoromethoxy group in 8bn, favoring aqueous solubility .

- Enzyme Inhibition : PRMT4 inhibitors with dimethylbenzenesulfonamide cores demonstrate low micromolar IC50 values, suggesting the target compound’s azetidine moiety could enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.